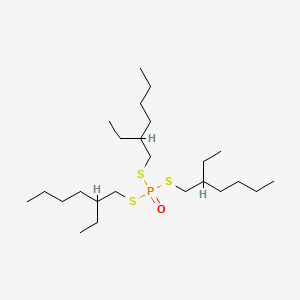

S,S,S-Tris(2-ethylhexyl)phosphorotrithioate

描述

S,S,S-Tris(2-ethylhexyl)phosphorotrithioate: is a phosphorus-containing compound known for its high selectivity towards inorganic cations. It is commonly used as a solvent mediator in various applications, including the construction of mexiletine-sensitive and serotonin-selective membrane electrodes .

作用机制

Target of Action

S,S,S-Tris(2-ethylhexyl)phosphorotrithioate is a phosphorus compound containing a phosphoryl group . It has high selectivity towards inorganic cations . This compound is primarily used as a solvent mediator in constructing mexiletine-sensitive membrane electrodes .

Mode of Action

The compound interacts with its targets by mediating the solvent in which the target is present . It has been shown to be an effective solvent mediator for constructing a mexiletine-sensitive membrane electrode in combination with an ion-exchanger .

Biochemical Pathways

It is known that the compound has a high selectivity towards inorganic cations , suggesting that it may influence pathways involving these ions.

Result of Action

The compound has been shown to be effective in constructing a mexiletine-sensitive membrane electrode, which can be used to determine the level of mexiletine in saliva . This is quite effective for controlling the dose of this drug noninvasively .

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, it showed the highest sensitivity to mexiletine in phosphate-buffered physiological saline containing 0.15 mol L −1 NaCl and 0.01 mol L −1 NaH 2 PO 4 /Na 2 HPO 4 (pH 7.4) .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of S,S,S-Tris(2-ethylhexyl)phosphorotrithioate typically involves the reaction of phosphorus trichloride with 2-ethylhexanol in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .

化学反应分析

Types of Reactions: S,S,S-Tris(2-ethylhexyl)phosphorotrithioate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the phosphoryl group and the sulfur atoms in the compound .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioates, while reduction can produce phosphines .

科学研究应用

S,S,S-Tris(2-ethylhexyl)phosphorotrithioate has a wide range of applications in scientific research:

相似化合物的比较

Tris(2-ethylhexyl) phosphate: Another phosphorus-containing compound used as a plasticizer and extractant.

Tris(2-ethylhexyl) phosphite: Known for its use in the production of flame retardants and stabilizers.

Uniqueness: S,S,S-Tris(2-ethylhexyl)phosphorotrithioate is unique due to its high selectivity towards inorganic cations and its effectiveness as a solvent mediator in constructing ion-selective electrodes.

生物活性

S,S,S-Tris(2-ethylhexyl)phosphorotrithioate (TEHTP), a phosphorothioate compound, has garnered attention for its biological activity, particularly in toxicological studies and its applications in analytical chemistry. This article provides a comprehensive overview of the biological activity of TEHTP, including its toxicological effects, mechanisms of action, and potential applications.

TEHTP is characterized by its three ethylhexyl groups attached to a phosphorus atom, which is also bonded to three sulfur atoms. This structure contributes to its unique chemical properties, making it useful in various applications, including as a solvent mediator in electrochemical sensors.

Acute and Chronic Toxicity

Research indicates that TEHTP exhibits significant toxicity in various animal models. Key findings include:

- Acute Toxicity : Studies have shown that acute exposure to TEHTP can lead to cholinergic symptoms due to acetylcholinesterase (AChE) inhibition. For instance, a study reported that the no-observed-effect level (NOEL) for neurological effects was determined to be as low as 2 mg/kg based on AChE inhibition in rats .

- Chronic Toxicity : Chronic exposure studies have revealed hematological changes, including reduced red blood cell (RBC) counts and hemoglobin levels. In a rat study, chronic exposure resulted in gastrointestinal lesions and neurobehavioral effects . The lowest chronic NOEL observed was 0.1 mg/kg/day .

TEHTP primarily exerts its toxic effects through the inhibition of AChE, leading to an accumulation of acetylcholine at synapses. This mechanism is common among organophosphate compounds and is responsible for various neurological symptoms observed in exposed organisms . Additionally, histopathological examinations have noted degenerative changes in the liver and gastrointestinal tract following prolonged exposure .

Insecticidal Properties

TEHTP has been evaluated for its insecticidal properties. Comparative studies show that it can inhibit esterase activity more effectively than some natural compounds. For instance, while taxifolin showed some esterase inhibition, TEHTP demonstrated greater suppression of esterase activity, suggesting potential use as an insecticide or synergist in pest control formulations .

Analytical Applications

TEHTP has been utilized as a solvent mediator in constructing sensitive membrane electrodes for detecting pharmaceuticals such as mexiletine. Its effectiveness in this role is attributed to its high selectivity towards inorganic cations and its ability to enhance the sensitivity of electrochemical sensors . The detection limit achieved with TEHTP-based electrodes was reported at mol/L, showcasing its potential for non-invasive monitoring of drug levels in biological fluids .

Case Studies

- Rat Model Study : A chronic toxicity study involving rats exposed to TEHTP revealed significant alterations in hematological parameters and testicular histology. The study highlighted the need for further investigation into the reproductive toxicity of TEHTP due to observed spermatid retention and hormonal disruptions .

- Insecticide Synergism : In agricultural settings, TEHTP has been tested alongside plant-derived compounds to enhance insecticidal efficacy against resistant pests. The results indicated that TEHTP could serve as an effective synergist when combined with other insecticides .

Summary Table of Toxicological Findings

| Study Type | NOEL (mg/kg/day) | Key Findings |

|---|---|---|

| Acute Toxicity | 2 | AChE inhibition causing cholinergic symptoms |

| Chronic Toxicity | 0.1 | Hematological changes; gastrointestinal lesions |

| Reproductive Toxicity | Not established | Spermatid retention; hormonal disruptions |

属性

IUPAC Name |

3-[bis(2-ethylhexylsulfanyl)phosphorylsulfanylmethyl]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51OPS3/c1-7-13-16-22(10-4)19-27-26(25,28-20-23(11-5)17-14-8-2)29-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMYBLYKQDZTEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CSP(=O)(SCC(CC)CCCC)SCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51OPS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746777 | |

| Record name | S,S,S-Tris(2-ethylhexyl) phosphorotrithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181629-03-8 | |

| Record name | S,S,S-Tris(2-ethylhexyl) phosphorotrithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S,S,S-Tris(2-ethylhexyl)phosphorotrithioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of S,S,S-Tris(2-ethylhexyl) phosphorotrithioate in membrane electrodes?

A1: S,S,S-Tris(2-ethylhexyl) phosphorotrithioate acts as a solvent mediator in membrane electrodes. [, ] This means it helps facilitate the selective transport of target ions across the membrane, ultimately contributing to the electrode's ability to detect and measure specific substances. Both studies demonstrate its effectiveness in developing electrodes sensitive to mexiletine [] and serotonin [], respectively.

Q2: How does the choice of S,S,S-Tris(2-ethylhexyl) phosphorotrithioate as a solvent mediator impact the performance of the membrane electrode?

A2: While the provided abstracts don't delve into specific performance metrics, the fact that S,S,S-Tris(2-ethylhexyl) phosphorotrithioate enabled the creation of functional mexiletine- and serotonin-sensitive electrodes suggests it possesses desirable properties for this application. [, ] These properties might include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。